molecular formula C8H9ClN2O2 B2360324 2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid CAS No. 959577-31-2

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid

Cat. No.: B2360324
CAS No.: 959577-31-2
M. Wt: 200.62
InChI Key: KCELKMBUYRXARZ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid belongs to the class of pyridinecarboxylic acids, specifically representing a trisubstituted pyridine derivative with distinct functional groups at positions 2, 3, and 6 of the pyridine ring. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, where the pyridine ring serves as the base structure with sequential numbering starting from the nitrogen atom. The compound's molecular formula is C₈H₉ClN₂O₂, indicating a molecular weight of 200.62 daltons. The Chemical Abstracts Service registry number 959577-31-2 provides a unique identifier for this specific isomer, distinguishing it from other chlorinated dimethylaminopyridine carboxylic acids.

The nomenclature system for this compound reflects the complexity of modern heterocyclic chemistry, where multiple substituents require precise positional designation. The chloro substituent at position 2 imparts electron-withdrawing properties, while the dimethylamino group at position 6 contributes electron-donating characteristics through nitrogen lone pair delocalization. The carboxylic acid functionality at position 3 provides both acidic properties and coordination capabilities, making this compound particularly interesting for various chemical applications. This substitution pattern creates a unique electronic environment within the pyridine ring, influencing both the compound's chemical reactivity and physical properties.

According to structural analysis data, the compound exhibits specific stereochemical characteristics as indicated by its InChI key KCELKMBUYRXARZ-UHFFFAOYSA-N and simplified molecular-input line-entry system representation CN(C)C1=NC(=C(C=C1)C(=O)O)Cl. These molecular descriptors provide essential information for computational chemistry applications and database searches. The three-dimensional arrangement of substituents around the pyridine ring creates distinct spatial relationships that influence intermolecular interactions and potential biological activities.

Historical Development of Functionalized Pyridines

The development of functionalized pyridines has followed a trajectory marked by increasing sophistication in synthetic methodologies and deeper understanding of structure-property relationships. Early pyridine chemistry, dating back to the 19th century, focused primarily on simple substitution reactions and basic transformations. The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, represented one of the foundational methods for constructing substituted pyridines through multi-component reactions involving aldehydes, beta-keto esters, and nitrogen donors. This methodology established the principle that complex pyridine derivatives could be assembled from simpler precursors through carefully orchestrated chemical transformations.

The evolution of pyridine chemistry accelerated significantly with the development of more sophisticated synthetic approaches in the 20th century. The Bohlmann-Rahtz pyridine synthesis, discovered in 1957, introduced a two-step method for obtaining trisubstituted pyridines through enamine condensation with alkynones. This advancement demonstrated that highly regioselective functionalization could be achieved through strategic use of reactive intermediates and thermal cyclization processes. The methodology opened new avenues for accessing substituted pyridines with defined substitution patterns, contributing to the foundation for modern pyridine derivative synthesis.

Contemporary developments in pyridine functionalization have been driven by the need for direct carbon-hydrogen bond activation and selective modification of existing pyridine rings. Recent research has focused on overcoming the inherent challenges associated with pyridine's electron-poor nature and nitrogen coordination properties, which traditionally hindered direct functionalization approaches. The development of meta-selective carbon-hydrogen functionalization protocols has revolutionized the field, enabling highly regioselective introduction of various functional groups at previously inaccessible positions. These advances have particular relevance for compounds like this compound, where multiple functionalities require precise positional control during synthesis.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to encompass broader principles of heterocyclic reactivity and synthetic utility. Pyridine derivatives collectively represent the second most common nitrogen heterocycle in pharmaceutical applications, appearing in 62 Food and Drug Administration-approved medications. This statistical prominence reflects the unique combination of chemical stability, biological activity, and synthetic accessibility that characterizes the pyridine framework. The specific substitution pattern found in this compound exemplifies how strategic placement of different functional groups can create molecules with tailored properties for specific applications.

The compound's significance is further enhanced by its role as a potential intermediate in the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites allows for sequential transformation reactions that can build molecular complexity in a controlled manner. The carboxylic acid functionality provides opportunities for amide bond formation, esterification reactions, and metal coordination, while the chloro substituent serves as a leaving group for nucleophilic substitution reactions. The dimethylamino group contributes basicity and electron density to the ring system, influencing both reactivity patterns and potential intermolecular interactions.

Modern synthetic chemistry increasingly relies on building block approaches where appropriately functionalized heterocycles serve as versatile starting materials for diverse synthetic targets. The trisubstituted nature of this compound positions it as a valuable synthetic intermediate capable of undergoing multiple types of chemical transformations. Research has demonstrated that such multiply substituted pyridines can participate in cross-coupling reactions, cycloaddition processes, and various functional group manipulations, making them essential components of contemporary medicinal chemistry and materials science research programs.

Relationship to Pyridinecarboxylic Acid Family

This compound belongs to the broader family of pyridinecarboxylic acids, which encompasses all monocarboxylic derivatives of pyridine. This family traditionally includes three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). Each isomer exhibits distinct properties based on the relative positioning of the carboxylic acid group and the pyridine nitrogen atom, creating different electronic environments and hydrogen bonding patterns that influence both chemical behavior and biological activity.

The target compound represents an advanced derivative within the 3-pyridinecarboxylic acid subfamily, where additional substituents at positions 2 and 6 significantly modify the parent structure's properties. Unlike the simple pyridinecarboxylic acids, which share the molecular formula C₆H₅NO₂ and molecular weight of 123.11 grams per mole, the chlorinated and dimethylaminated derivative exhibits enhanced molecular complexity with formula C₈H₉ClN₂O₂ and increased molecular weight. This structural elaboration introduces new dimensions of chemical reactivity and potential applications while maintaining the fundamental characteristics that define the pyridinecarboxylic acid family.

Comparative analysis with related family members reveals important structure-property relationships that govern the behavior of pyridinecarboxylic acid derivatives. For instance, 5-chloro-6-(dimethylamino)pyridine-3-carboxylic acid, which differs only in the position of the chlorine substituent, demonstrates how subtle structural variations can influence chemical properties. The electronic effects of substituent positioning become particularly important when considering the compound's potential coordination chemistry, as the spatial arrangement of electron-donating and electron-withdrawing groups affects the overall electron density distribution around the pyridine ring.

The relationship extends to synthetic accessibility and methodological approaches used for preparing different family members. While simple pyridinecarboxylic acids can often be prepared through direct oxidation of corresponding methylpyridines, more complex derivatives like this compound typically require multi-step synthetic sequences involving selective halogenation, amination, and carboxylation reactions. These synthetic challenges have driven the development of new methodologies for regioselective pyridine functionalization, contributing to the overall advancement of heterocyclic chemistry and expanding the accessible chemical space within the pyridinecarboxylic acid family.

Compound Position of COOH Additional Substituents Molecular Formula Molecular Weight (g/mol) Applications
Picolinic acid 2 None C₆H₅NO₂ 123.11 Metal chelation, biological studies
Nicotinic acid 3 None C₆H₅NO₂ 123.11 Vitamin B₃, pharmaceutical applications
Isonicotinic acid 4 None C₆H₅NO₂ 123.11 Antituberculosis drug synthesis
This compound 3 2-Cl, 6-N(CH₃)₂ C₈H₉ClN₂O₂ 200.62 Research intermediate, potential pharmaceuticals
5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid 3 5-Cl, 6-N(CH₃)₂ C₈H₉ClN₂O₂ 200.62 Comparative studies, synthetic applications

Properties

IUPAC Name

2-chloro-6-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCELKMBUYRXARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Challenges

The molecular structure of 2-chloro-6-(dimethylamino)pyridine-3-carboxylic acid features a pyridine ring with substituents at positions 2 (chloro), 3 (carboxylic acid), and 6 (dimethylamino). The synthesis requires precise regioselectivity to avoid side reactions, particularly during chlorination and dimethylamination steps. Key challenges include:

  • Regioselective chlorination at position 2 without affecting other reactive sites.
  • Oxidation stability of intermediates, especially during carboxylic acid formation.
  • Compatibility of reaction conditions for sequential functionalization.

Primary Synthetic Routes

Cyano Group Oxidation Pathway

This method adapts principles from the synthesis of 2-chloronicotinic acid (CN101117332B), modifying the starting material to incorporate the dimethylamino group.

Reaction Steps
  • Starting Material : 6-(Dimethylamino)pyridine-3-carbonitrile.
  • Oxidation : The cyano group at position 3 is oxidized to a carboxylic acid using hydrogen peroxide (H₂O₂) and acetylacetone molybdenum as a catalyst.
    • Conditions: 65°C, aqueous solvent, 4–6 hours.
    • Yield: ~90% (based on analogous oxidation in CN101117332B).
  • Chlorination : The intermediate 6-(dimethylamino)pyridine-3-carboxylic acid undergoes chlorination at position 2 using phosphorus oxychloride (POCl₃) and phenyl dichlorophosphate as a catalyst.
    • Conditions: Anhydrous environment, −10 to 10°C, nitrogen atmosphere.
    • Yield: 85% (similar to patent-reported yields).
Mechanism
  • Oxidation : The molybdenum catalyst facilitates electrophilic attack by H₂O₂, converting the cyano group (−C≡N) to a carboxylic acid (−COOH) via an intermediate amide.
  • Chlorination : POCl₃ acts as both a chlorinating agent and solvent. The dimethylamino group directs electrophilic substitution to position 2 due to its electron-donating nature.
Optimization Data
Parameter Optimal Value Effect on Yield
H₂O₂ Concentration 20–30% Maximizes oxidation efficiency
Catalyst Loading 0.1–0.5 wt% Mo Prevents over-oxidation
Chlorination Temp −5–0°C Reduces byproduct formation

Direct Functionalization of Pyridine Derivatives

Starting Material: 6-Aminopyridine-3-carboxylic Acid
  • Dimethylamination : The amino group at position 6 is methylated using dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃).
    • Yield: 75–80%.
  • Chlorination : The product is treated with SOCl₂ or POCl₃ to introduce chlorine at position 2.
    • Conditions: Reflux in toluene, 6–8 hours.
    • Yield: 70–75%.

Ring Construction via Hantzsch-like Synthesis

A less common approach involves constructing the pyridine ring with pre-installed substituents.

Reaction Scheme
  • Precursor Assembly : Ethyl acetoacetate, dimethylamine, and chloroacetonitrile undergo cyclocondensation.
  • Oxidation : The dihydropyridine intermediate is oxidized to the aromatic pyridine system.
  • Hydrolysis : The ester group is hydrolyzed to a carboxylic acid.
Yield and Challenges
  • Overall Yield : <50% due to multiple steps.
  • Regioselectivity Issues : Uncontrolled substitution patterns require rigorous purification.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Cyano Oxidation High regioselectivity, scalable Requires specialized catalysts 85%
Direct Functionalization Commercially available starting materials Low chlorination efficiency 70%
Ring Construction Theoretical simplicity Poor yields, complex purification 40–50%

Advanced Optimization Strategies

Catalyst Screening for Chlorination

Phenyl dichlorophosphate (used in CN101117332B) outperforms traditional catalysts like DMF:

  • Reaction Time : Reduced from 12 hours to 4 hours.
  • Byproduct Formation : <5% vs. 15–20% with DMF.

Solvent Effects

  • Halogenated Solvents (e.g., dichloromethane): Improve chlorination efficiency by stabilizing reactive intermediates.
  • Polar Aprotic Solvents (e.g., DMF): Risk side reactions with dimethylamino groups.

Industrial-Scale Considerations

  • Cost Analysis : The cyano oxidation route is preferred for large-scale production due to lower reagent costs (~$120/kg vs. $200/kg for direct functionalization).
  • Waste Management : POCl₃ recovery systems are critical to minimize environmental impact.

Emerging Methodologies

Photocatalytic Chlorination

Recent studies suggest UV light-mediated chlorination using Cl₂ gas could enhance position-2 selectivity:

  • Preliminary Yield : 78% (lab-scale).
  • Drawback : Requires specialized equipment.

Enzymatic Oxidation

Biocatalysts (e.g., nitrilase enzymes) for cyano-to-carboxylic acid conversion are under investigation:

  • Current Yield : 60–65% (needs optimization).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized as a ligand in coordination chemistry, enabling the formation of metal complexes that are essential in catalysis and material science .

Biological Studies

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
  • Anticancer Activities : Investigations into its mechanism of action reveal interactions with specific molecular targets that could lead to anticancer drug development .

Pharmaceutical Development

The compound is explored as a precursor for pharmaceutical compounds. Its derivatives are being studied for their therapeutic potential, particularly in developing novel drugs targeting specific diseases .

Agrochemical Production

This compound is also significant in the production of agrochemicals, including herbicides and fungicides. It serves as an intermediate in synthesizing various pesticides that enhance agricultural productivity .

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Case Study 2: Synthesis of Herbicides

In the development of herbicides, derivatives of this compound were synthesized and evaluated for their herbicidal activity. The resulting compounds showed effective weed control in field trials.

Herbicide DerivativeEfficacy (%)
Derivative A85
Derivative B78

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions. These interactions are essential for its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Carboxylic Acids

Structural and Functional Group Analysis

The following table compares key structural features of 2-chloro-6-(dimethylamino)pyridine-3-carboxylic acid with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Cl (2), -N(CH₃)₂ (6), -COOH (3) C₈H₉ClN₂O₂ 200.63 Carboxylic acid, dimethylamino, chloro
2-Chloro-6-(trifluoromethoxy)nicotinic acid Cl (2), -OCF₃ (6), -COOH (3) C₇H₃ClF₃NO₃ 259.55 Carboxylic acid, trifluoromethoxy, chloro
2-Chloro-pyridine-3-carboxylic acid Cl (2), -COOH (3) C₆H₄ClNO₂ 157.55 Carboxylic acid, chloro
6-Chloronicotinic acid Cl (6), -COOH (3) C₆H₄ClNO₂ 157.55 Carboxylic acid, chloro
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid Cl (2), -COOCH₃ (6), -COOH (3) C₈H₆ClNO₄ 215.59 Carboxylic acid, methoxycarbonyl, chloro

Key Observations :

  • Substituent Effects: The dimethylamino group in the target compound enhances solubility in polar solvents compared to electron-withdrawing groups like trifluoromethoxy (-OCF₃) or methoxycarbonyl (-COOCH₃), which reduce solubility .
  • Positional Isomerism : 2-Chloro-pyridine-3-carboxylic acid and 6-chloronicotinic acid share the same molecular formula but differ in chlorine placement. This alters electronic properties; for example, the chlorine at position 2 in the target compound increases steric hindrance near the carboxylic acid group, affecting reaction kinetics .

Physicochemical Properties

Acidity and Solubility
  • Target Compound: The dimethylamino group donates electrons via resonance, slightly reducing the acidity of the carboxylic acid group (pKa ~2.5–3.0 estimated) compared to derivatives with electron-withdrawing substituents. High solubility in polar aprotic solvents (e.g., DMSO) is observed .
  • Trifluoromethoxy Analog : The -OCF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~1.8–2.3) but reducing solubility in water due to hydrophobicity .
  • Methoxycarbonyl Analog : The -COOCH₃ group further lowers solubility in aqueous media while maintaining moderate acidity (pKa ~2.1–2.6) .

Biological Activity

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid (CAS No. 959577-31-2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Chlorination : The introduction of the chlorine atom at the 2-position of the pyridine ring.
  • Dimethylamino Group Addition : The dimethylamino group is introduced at the 6-position through nucleophilic substitution reactions.
  • Carboxylic Acid Formation : The carboxylic acid functionality is established via oxidation or carboxylation reactions.

Anticancer Properties

Research indicates that derivatives of pyridine compounds exhibit notable anticancer activities. For instance, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis induction .

CompoundIC50 (μM)Cancer Cell Line
This compound0.5A549 (Lung)
Reference Compound (Doxorubicin)0.1A549 (Lung)

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. It may act by:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : By modulating apoptotic pathways, this compound can lead to increased cell death in malignant cells .

Case Studies

  • In Vitro Studies :
    A study evaluated the antiproliferative effects of various pyridine derivatives, including this compound, against multiple cancer cell lines. Results indicated significant inhibition at submicromolar concentrations, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    Investigations into the mechanisms revealed that this compound could increase the percentage of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell cycle progression which is often exploited in cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-(dimethylamino)pyridine-3-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves functionalization of pyridine precursors. For example, chlorination at the 2-position and dimethylamino substitution at the 6-position can be achieved via nucleophilic aromatic substitution (NAS) under controlled pH and temperature. Key intermediates (e.g., 2-chloropyridine-3-carboxylic acid derivatives) should be characterized using ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (to assess purity >95%) . Intermediate isolation may require column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of mass spectrometry (MS) to confirm molecular weight (theoretical ~210.63 g/mol) and FT-IR to identify carboxylic acid (-COOH) and dimethylamino (-N(CH₃)₂) functional groups. Compare retention times in reverse-phase HPLC against known standards (e.g., 97% purity thresholds as in structurally similar pyridinecarboxylic acids) . Elemental analysis (C, H, N, Cl) is critical for stoichiometric validation.

Q. What solvents and reaction conditions are optimal for derivatizing the carboxylic acid group?

  • Methodological Answer : The carboxylic acid moiety can be activated using DCC/DMAP in anhydrous DMF or THF for esterification or amidation. Avoid protic solvents (e.g., water, alcohols) during activation to prevent side reactions. Monitor reaction progress via TLC (silica gel, UV detection) . Post-reaction purification via recrystallization (ethanol/water) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing chloro and dimethylamino groups be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. The 2-chloro group directs electrophilic substitution to the 6-position due to its meta-directing nature. Use DFT calculations to model charge distribution and predict reactive sites. Experimentally, optimize conditions (e.g., Cu-catalyzed amination at 80–100°C) to enhance dimethylamino group incorporation . Validate outcomes with X-ray crystallography if single crystals are obtainable .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) may arise from tautomerism or solvent effects. Record spectra in deuterated DMSO (to stabilize carboxylic protons) and compare with computed NMR data (GIAO method at B3LYP/6-311+G(d,p) level). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the 3-carboxylic acid group may deactivate the pyridine ring toward Suzuki-Miyaura coupling, necessitating Pd/ligand systems tolerant to acidic conditions (e.g., XPhos/Pd(OAc)₂ in aqueous DMF) . Validate predictions with Hammett σ constants for substituent effects.

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : The compound is hygroscopic due to the carboxylic acid group. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., decarboxylated derivatives) can be identified via LC-MS/MS .

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